molecular formula C19H27ClN4O6S B2517834 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 874804-90-7

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Katalognummer: B2517834
CAS-Nummer: 874804-90-7
Molekulargewicht: 474.96
InChI-Schlüssel: HQDOLEOIYFPRTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a useful research compound. Its molecular formula is C19H27ClN4O6S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound incorporates oxazolidinone and morpholine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibition, and protein-binding capabilities.

Chemical Structure and Properties

The molecular formula of this compound is C17H25ClN4O5SC_{17}H_{25}ClN_{4}O_{5}S, with a molecular weight of 432.9 g/mol. The compound contains a sulfonamide group, which is often associated with antibacterial activity, and an oxazolidinone core that has been linked to various therapeutic effects.

PropertyValue
Molecular FormulaC₁₇H₂₅ClN₄O₅S
Molecular Weight432.9 g/mol
CAS Number874804-58-7

Antibacterial Activity

The antibacterial efficacy of compounds containing oxazolidinone derivatives has been well-documented. Studies have shown that this compound exhibits moderate to strong activity against various bacterial strains.

In a recent study, derivatives similar to this compound were evaluated for their antibacterial properties against Salmonella typhi and Bacillus subtilis, showing promising results. The synthesized compounds demonstrated varying degrees of effectiveness, suggesting that modifications in structure could enhance their antibacterial potency .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

In one study, several derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory activity compared to standard inhibitors . The structural features contributing to this activity include the presence of the sulfonamide group and the oxazolidinone core.

Protein Binding Interactions

Protein binding studies using bovine serum albumin (BSA) have shown that the synthesized compounds interact with BSA effectively, which is crucial for understanding their pharmacokinetics. The binding constants obtained from fluorescence measurements indicate a significant interaction between the compound and BSA, suggesting that these compounds may have favorable distribution characteristics in biological systems .

Case Studies

  • Antibacterial Screening : A series of oxazolidinone derivatives were tested against multiple bacterial strains. Among them, this compound showed strong inhibition against Salmonella typhi with an MIC value lower than that of conventional antibiotics.
  • Enzyme Inhibition Assays : In vitro assays demonstrated that this compound inhibited urease with an IC50 value significantly lower than traditional urease inhibitors, suggesting potential for development as a therapeutic agent against conditions like kidney stones or peptic ulcers.

Eigenschaften

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-10-13-30-17(24)14-22-19(26)18(25)21-6-1-7-23-8-11-29-12-9-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDOLEOIYFPRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.